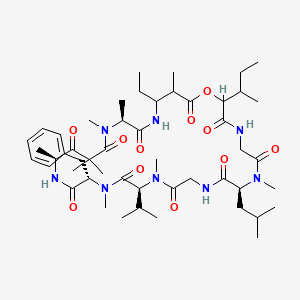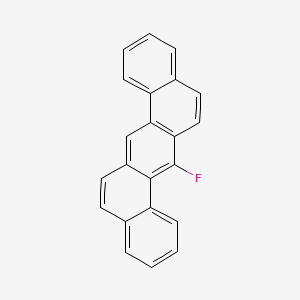
1,1-Diethoxytridec-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethoxytridec-2-yne is an organic compound with the molecular formula C17H32O2. It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxytridec-2-yne can be synthesized through several methods. One common approach involves the alkylation of lithium alkyne under low temperatures, followed by Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of the alkyne . This method provides a high yield and is efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1-Diethoxytridec-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
1,1-Diethoxytridec-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of 1,1-Diethoxytridec-2-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different functional groups. These reactions are facilitated by the compound’s unique electronic structure and steric properties .
類似化合物との比較
Similar Compounds
1,1-Diethoxytridec-2-ene: Similar structure but with a double bond instead of a triple bond.
1,1-Diethoxytridecane: Similar structure but with a single bond instead of a triple bond.
1,1-Diethoxytridec-2-yne: Similar structure but with different substituents on the alkyne group.
Uniqueness
This compound is unique due to the presence of both an alkyne group and two ethoxy groups on the same carbon atom. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
特性
CAS番号 |
94088-24-1 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
1,1-diethoxytridec-2-yne |
InChI |
InChI=1S/C17H32O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h17H,4-14H2,1-3H3 |
InChIキー |
HSPGCSUUJFSCEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC#CC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


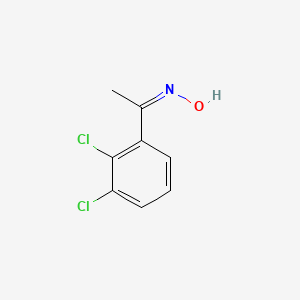

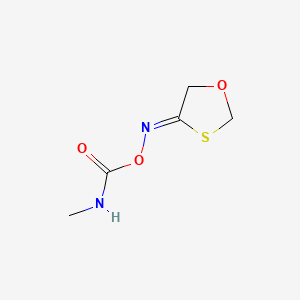
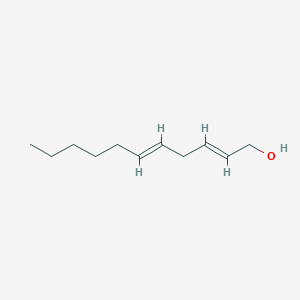
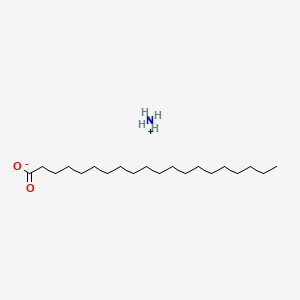




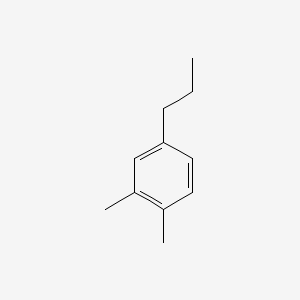
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

